REACTION_CXSMILES
|
[CH3:1][C:2]1([C:11]#[C:12][Si](C)(C)C)[CH2:10][C:6]2[CH:7]=[N:8][O:9][C:5]=2[CH:4]=[CH:3]1.C[O-].[Na+]>CCOCC.CO.C(Cl)Cl.CCOCC>[C:11]([C:2]1([CH3:1])[CH2:10][CH:6]([C:7]#[N:8])[C:5](=[O:9])[CH:4]=[CH:3]1)#[CH:12] |f:1.2,5.6|
|
Name
|
methylene chloride ether
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The mixture was washed with 5% aqueous HCl solution (10 mL ×2)
|
Type
|
EXTRACTION
|
Details
|
The acidic washings were extracted with methylene chloride/ether (1:2, 10 mL ×1)
|
Type
|
WASH
|
Details
|
The combined solution was washed with water (15 mL ×2) and brine (15 mL ×1)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1(C=CC(C(C1)C#N)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51 mg | |
YIELD: CALCULATEDPERCENTYIELD | 100.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |